molecular formula C32H52O10 B12782954 (2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 2270232-93-2

(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12782954
CAS No.: 2270232-93-2
M. Wt: 596.7 g/mol
InChI Key: LUPCZPBQZKHSGM-QGDCDQHMSA-N
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Description

The compound (2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant biological and chemical importance. This compound features multiple chiral centers and a diverse array of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route often starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxy, carboxy, and ethyl groups through a series of selective reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process often requires rigorous purification steps, such as chromatography and crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxy groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study stereochemistry and reaction mechanisms. Its complex structure provides a challenging yet informative subject for synthetic organic chemists.

Biology

In biology, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its structure-activity relationship (SAR) is of particular interest in drug design and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industry, the compound may be used as an intermediate in the synthesis of more complex molecules. Its functional groups and stereochemistry make it a valuable building block in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its structure provides a valuable template for studying the effects of stereochemistry on molecular function and activity.

This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2270232-93-2

Molecular Formula

C32H52O10

Molecular Weight

596.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C32H52O10/c1-5-17-21-14-16(41-30-27(38)25(36)26(37)28(42-30)29(39)40)10-12-32(21,4)20-11-13-31(3)18(15(2)6-9-22(33)34)7-8-19(31)23(20)24(17)35/h15-21,23-28,30,35-38H,5-14H2,1-4H3,(H,33,34)(H,39,40)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25+,26+,27-,28+,30-,31-,32-/m1/s1

InChI Key

LUPCZPBQZKHSGM-QGDCDQHMSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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